2,3-Dibromoquinoline CAS number and properties
2,3-Dibromoquinoline CAS number and properties
An In-depth Technical Guide to 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dibromoquinoline (CAS No. 13721-00-1), a key heterocyclic compound. Due to its unique structure, it serves as a valuable building block in organic synthesis and holds significant potential in medicinal chemistry and drug discovery.[1] This document covers its chemical and physical properties, plausible synthetic routes, reactivity, biological activities, and key experimental protocols relevant to its application.
Core Properties of 2,3-Dibromoquinoline
2,3-Dibromoquinoline is a yellow to orange crystalline solid.[1] It is generally insoluble in water but shows solubility in various organic solvents.[1] The compound is primarily used for research and further manufacturing purposes.
Physical and Chemical Properties
The key physical and chemical data for 2,3-Dibromoquinoline are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13721-00-1 | [1][2][3] |
| Molecular Formula | C₉H₅Br₂N | [1][2][3] |
| Molecular Weight | 286.95 g/mol | [2][3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Boiling Point | 332.5 °C at 760 mmHg | [1] |
| Density | 1.923 g/cm³ | [1] |
| Flash Point | 154.9 °C | [1] |
| Melting Point | Not available | [1] |
Computational Data
Computationally derived properties provide insights into the molecule's behavior in biological systems and reaction environments.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| LogP (Octanol-water partition coefficient) | 3.7598 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
Safety and Handling
Proper handling of 2,3-Dibromoquinoline is essential in a laboratory setting. It is classified as an irritant.
| Aspect | Recommendation | Reference(s) |
| Storage | Store at room temperature or -20°C for long-term stability. | [2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | |
| Engineering Controls | Use only in a well-ventilated area or under a chemical fume hood. | |
| In case of contact | If inhaled, move to fresh air. After skin or eye contact, rinse thoroughly with water. If ingested, rinse mouth with water. Seek medical attention. | |
| Hazard Class | IRRITANT |
Synthesis and Reactivity
Caption: Plausible synthetic workflow for 2,3-Dibromoquinoline.[4]
The bromine atoms at the 2- and 3-positions render the quinoline core susceptible to various transformations, particularly palladium-catalyzed cross-coupling reactions. This reactivity makes it a versatile intermediate for introducing diverse functional groups.
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities.[5][6] Bromoquinolines, including 2,3-Dibromoquinoline, are key intermediates for synthesizing libraries of compounds for drug discovery.[5]
Antifungal and Antivirulence Activity
A recent study identified a dibromoquinoline compound with a potent, broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL.[7] This compound also interfered with key virulence factors in C. albicans, such as the formation of hyphae and biofilms.[7] The mechanism of action is believed to be novel, targeting the homeostasis of metal ions like copper and iron, which is critical for fungal survival.[7]
Caption: Proposed antifungal mechanism via disruption of metal ion homeostasis.[7]
Versatility in Medicinal Chemistry
The two bromine atoms on 2,3-Dibromoquinoline serve as reactive handles for introducing molecular diversity through reactions like the Suzuki-Miyaura coupling. This allows for the synthesis of 2,3-disubstituted quinolines, which can be screened for various biological activities, including as kinase inhibitors for anticancer therapy.[8][9]
Experimental Protocols
The following are representative protocols. Researchers should adapt and optimize them based on their specific substrates and laboratory conditions.
Representative Synthesis of a 3-Bromoquinoline Derivative
This protocol is a general method for the synthesis of a 3-bromoquinoline via electrophilic cyclization and is provided as a plausible route to 2,3-Dibromoquinoline.[4]
-
Preparation: Dissolve N-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cyclization: The intermediate undergoes a 6-endo-dig electrophilic cyclization to form the quinoline ring.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,3-Dibromoquinoline with an arylboronic acid.[10][11] This reaction is fundamental for creating C-C bonds and synthesizing more complex derivatives.
-
Reaction Setup: In a Schlenk flask, combine 2,3-Dibromoquinoline (1.0 equiv), the desired arylboronic acid (1.1 to 2.5 equiv, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-6 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0-4.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene, via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or GC-MS analysis indicates the reaction is complete.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude product using silica gel column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10][12]
References
- 1. lookchem.com [lookchem.com]
- 2. usbio.net [usbio.net]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
